

The Spiraling World of Bioactive Diazaspiro[5.5]undecanes: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate*

Cat. No.: *B153141*

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For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[5.5]undecane core, a unique three-dimensional scaffold, has emerged as a privileged structure in medicinal chemistry. Its rigid conformation allows for the precise spatial arrangement of substituents, leading to high-affinity interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the biological activities of various diazaspiro[5.5]undecane isomers, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support researchers and drug development professionals in this dynamic field.

The 1,9-Diazaspiro[5.5]undecane Scaffold: A Hub of Metabolic and Neurological Activity

The 1,9-diazaspiro[5.5]undecane framework has been extensively studied, revealing a broad spectrum of biological activities, particularly in the realms of metabolic disorders and neuroscience.

Targeting Metabolic Diseases

Derivatives of 1,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Inhibition of ACC is a promising strategy for the treatment of obesity and related metabolic disorders.

Quantitative Data for ACC Inhibition

Compound ID	R ¹	R ²	ACC1 IC ₅₀ (nM)	ACC2 IC ₅₀ (nM)	Reference
1a	H	2-pyridyl	15	8	[1]
1b	H	4-pyridyl	25	12	[1]
1c	H	2-quinolyl	7	3	[1][2]
1d	Me	2-quinolyl	11	5	[1][2]

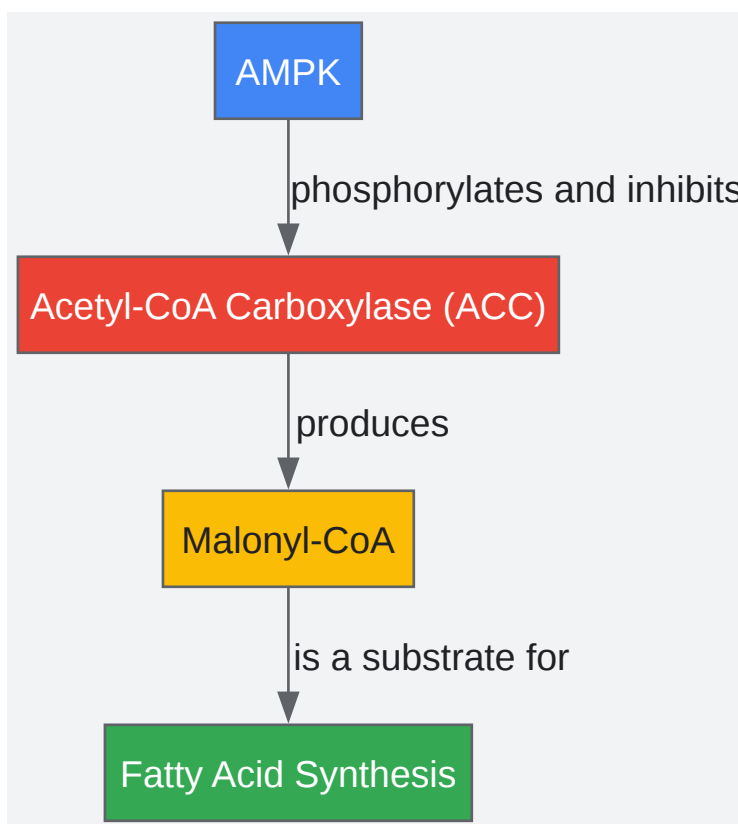
Experimental Protocol: ACC Activity Assay

A common method to determine ACC activity involves a coupled-enzyme assay measuring the production of ADP.

- Reagents: Purified ACC1 or ACC2 enzyme, Acetyl-CoA, ATP, NaHCO₃, ADP-Glo™ Kinase Assay kit (Promega).
- Procedure:
 - Prepare a reaction mixture containing assay buffer, ATP, Acetyl-CoA, and NaHCO₃.
 - Add the test compound (diazaspiro[5.5]undecane derivative) at various concentrations.
 - Initiate the reaction by adding the ACC enzyme.
 - Incubate at room temperature for a defined period (e.g., 60 minutes).
 - Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
 - Calculate IC₅₀ values from the dose-response curves.

Signaling Pathway: ACC Regulation

The activity of ACC is regulated by both allosteric mechanisms and covalent modification, primarily through the AMP-activated protein kinase (AMPK) signaling pathway.



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ACC signaling pathway.

Certain 1,9-diazaspiro[5.5]undecane derivatives act as antagonists of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor (GPCR) involved in the regulation of appetite and energy homeostasis. Antagonism of the Y5 receptor is a potential therapeutic approach for obesity.[2]

Quantitative Data for NPY Y5 Receptor Antagonism

Compound ID	R ¹	R ²	NPY Y5 IC ₅₀ (nM)	Reference
2a	H	Benzoyl	< 100	[2]
2b	H	4-Fluorobenzoyl	< 50	[2]
2c	Me	Benzoyl	< 500	[2]

Experimental Protocol: NPY Y5 Receptor Radioligand Binding Assay

- Reagents: Membranes from cells expressing the human NPY Y5 receptor, [¹²⁵I]-PYY (radioligand), unlabeled test compounds, binding buffer.
- Procedure:
 - In a 96-well plate, combine the cell membranes, [¹²⁵I]-PYY at a fixed concentration, and varying concentrations of the test compound.
 - Incubate to allow binding to reach equilibrium.
 - Terminate the binding by rapid filtration through glass fiber filters to separate bound and free radioligand.
 - Wash the filters with ice-cold binding buffer.
 - Measure the radioactivity on the filters using a scintillation counter.
 - Calculate IC₅₀ values and subsequently Ki values using the Cheng-Prusoff equation.

Signaling Pathway: NPY Y5 Receptor

The NPY Y5 receptor is a Gi-coupled GPCR that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.



[Click to download full resolution via product page](#)*NPY Y5 Receptor signaling.*

The 3,9-Diazaspiro[5.5]undecane Scaffold: Modulators of GABAergic Neurotransmission

Derivatives of 3,9-diazaspiro[5.5]undecane have been investigated as modulators of the γ -aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

Quantitative Data for GABA-A Receptor Modulation

Compound ID	R ¹	R ²	GABA-A $\alpha_1\beta_2\gamma_2$ Ki (nM)	Reference
3a	H	Phenyl	180	[3]
3b	H	3-Chlorophenyl	250	[3]
3c	Me	Phenyl	320	[3]

Experimental Protocol: GABA-A Receptor Radioligand Binding Assay

The protocol is similar to the NPY Y5 receptor binding assay, with the following modifications:

- Reagents: Membranes from cells expressing the desired GABA-A receptor subtype (e.g., $\alpha_1\beta_2\gamma_2$), [³H]-Muscimol or [³H]-Flunitrazepam as the radioligand.

Other Diazaspiro[5.5]undecane Isomers: Expanding the Therapeutic Landscape

While the 1,9- and 3,9-isomers are the most studied, other diazaspiro[5.5]undecane cores are also being explored for their therapeutic potential.

2,8-Diazaspiro[5.5]undecane Derivatives

Limited public data is available on the specific biological activities of 2,8-diazaspiro[5.5]undecane derivatives. Further research is needed to fully elucidate their pharmacological profile.

1,7-Diazaspiro[5.5]undecane Derivatives

Analogues of 1,7-diazaspiro[5.5]undecane have been investigated, though detailed quantitative biological data in the public domain remains sparse.

General Experimental Workflow for In Vitro Cytotoxicity

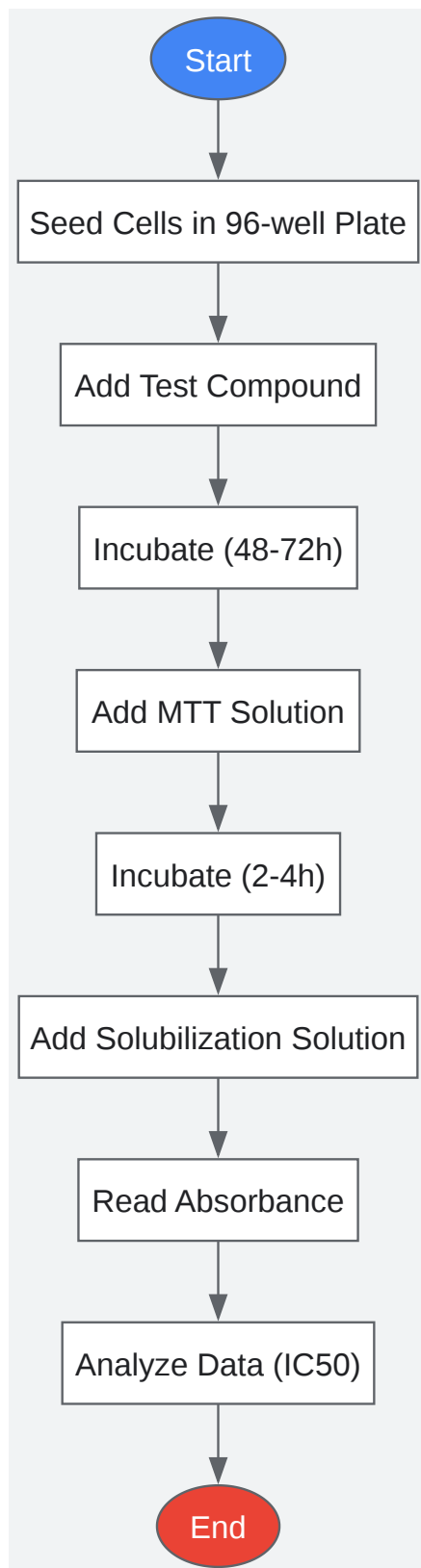
A common initial step in assessing the biological activity of novel compounds is to evaluate their cytotoxicity against various cell lines. The MTT assay is a widely used method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

- Materials: Cancer cell lines, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
- Procedure:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of the diazaspiro[5.5]undecane test compounds.
 - Incubate for a specified period (e.g., 48-72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
 - Add the solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Calculate the cell viability and determine the IC₅₀ value.

Experimental Workflow Diagram



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